molecular formula C16H18ClFN2O2 B6718941 N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide

Cat. No.: B6718941
M. Wt: 324.78 g/mol
InChI Key: LAXSAMDKJNUEFI-SMDDNHRTSA-N
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Description

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a piperidinyl group, and a substituted phenyl ring

Properties

IUPAC Name

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2O2/c17-12-5-4-10(7-13(12)18)11-8-14(11)19-15(21)9-20-6-2-1-3-16(20)22/h4-5,7,11,14H,1-3,6,8-9H2,(H,19,21)/t11-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXSAMDKJNUEFI-SMDDNHRTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC(=O)NC2CC2C3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C(=O)C1)CC(=O)N[C@@H]2C[C@H]2C3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the substituted phenyl ring: This step often involves coupling reactions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents.

    Formation of the piperidinyl group: This can be synthesized through various methods, including reductive amination or cyclization reactions.

    Final coupling to form the target compound: The final step involves coupling the intermediate compounds to form this compound under specific reaction conditions.

Chemical Reactions Analysis

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a building block for further chemical modifications.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide can be compared with other similar compounds, such as:

    N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide: This compound lacks the fluorine substituent on the phenyl ring, which may affect its reactivity and biological activity.

    N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)acetamide: This compound lacks the chlorine substituent, which can also influence its properties.

    N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(2-oxopiperidin-1-yl)propionamide: This compound has a different acyl group, which can affect its chemical and biological behavior.

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